WYC-210

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

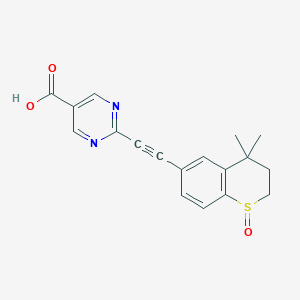

2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENFGFHRYIOMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BNC210 in Anxiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of BNC210, an investigational anxiolytic agent. It details the molecular target, signaling pathways, and the preclinical and clinical evidence that defines its unique pharmacological profile.

Core Mechanism: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine (B1216132) Receptor

BNC210's primary mechanism of action is as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] This receptor, a ligand-gated ion channel, is widely expressed in the central nervous system, particularly in regions critical for anxiety and fear processing, such as the amygdala and hippocampus.[5]

Unlike competitive antagonists that directly block the acetylcholine (ACh) binding site, BNC210 binds to a distinct, allosteric site on the α7 nAChR protein complex.[6][7] This binding event induces a conformational change in the receptor that reduces its affinity for agonists like ACh or nicotine (B1678760) and/or decreases the efficiency of channel gating upon agonist binding.[8][9] The result is a dampening of the receptor's activity without complete inhibition, a key feature that distinguishes it from direct antagonists.[8]

Crucially, BNC210's inhibitory effects are not influenced by the concentration of acetylcholine, which confirms its allosteric, non-competitive mode of action.[5][6] Furthermore, it does not displace alpha-bungarotoxin, a classic competitive antagonist of the α7 nAChR, providing further evidence of its binding to a distinct allosteric site.[5][6][7]

This modulation of the α7 nAChR, a receptor highly permeable to calcium ions, leads to a reduction in neuronal excitability in key brain circuits, which is believed to be the foundation of its anxiolytic effects.[5]

Quantitative Data and In Vitro Pharmacology

In vitro electrophysiology studies using cell lines stably expressing rat and human α7 nAChRs have been pivotal in quantifying the effects of BNC210.

| Parameter | Species/Cell Line | Agonists Tested | Value Range | Citation |

| IC₅₀ | Rat & Human α7 nAChR (stably transfected cell lines) | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM | [5][6][7] |

These studies demonstrate that BNC210 inhibits α7 nAChR currents induced by various agonists with consistent potency.[6] The IC₅₀ values in the low micromolar range confirm its activity at the receptor. Importantly, BNC210 exhibits high selectivity; screening against more than 400 other targets, including other members of the cys-loop ligand-gated ion channel family, revealed no significant off-target activity.[7][10]

Experimental Methodologies

The anxiolytic properties and mechanism of action of BNC210 have been established through a combination of in vitro and in vivo experimental protocols.

In Vitro Electrophysiology

-

Assay: Manual patch-clamp electrophysiology.

-

System: GH4C1 cell lines stably transfected to express either rat or human α7 nAChRs.[6][10]

-

Protocol: Whole-cell voltage-clamp recordings are performed on the transfected cells. A baseline current is established, after which a specific concentration of an α7 nAChR agonist (e.g., acetylcholine at an EC₈₀ concentration) is applied to elicit a maximal or near-maximal ion current.[6][8][10] BNC210 is then co-applied at varying concentrations with the agonist.

-

Endpoint: The inhibitory effect of BNC210 is measured as a percentage reduction in the agonist-evoked current. These data are used to generate concentration-response curves and calculate the IC₅₀ value.[6][8]

In Vivo Models of Anxiety

Standard ethological models of anxiety in rodents are used to assess the anxiolytic-like effects of drug candidates.[11][12][13]

-

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds like BNC210 significantly increase the time spent and the number of entries into the open arms of the maze compared to vehicle controls.[6]

-

Light/Dark Box: This model leverages the innate aversion of rodents to brightly lit areas.[11] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic activity is indicated by an increase in the time spent in the light compartment. BNC210 has demonstrated efficacy in this paradigm.[5]

-

CCK-4 Induced Panic Model: In both rats and healthy human volunteers, the administration of cholecystokinin (B1591339) tetrapeptide (CCK-4) induces panic-like symptoms.[6][14] BNC210 has been shown to significantly reduce the number and intensity of these panic symptoms, providing evidence of its anti-panic potential.[2][6]

Neurobiological Pathway and Distinction from Benzodiazepines

The anxiolytic effect of BNC210 is mediated by its modulation of neural circuits hyperactive in anxiety disorders. Clinical studies using functional Magnetic Resonance Imaging (fMRI) in patients with Generalized Anxiety Disorder (GAD) have shown that BNC210 significantly reduces amygdala reactivity to fearful stimuli.[7][15][16] This effect is comparable to that of lorazepam, a benzodiazepine, but is achieved through a distinct mechanism.[7][15] BNC210 also decreases functional connectivity between the amygdala and the anterior cingulate cortex, a key network involved in regulating anxious responses.[7]

This mechanism contrasts sharply with that of benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to widespread central nervous system depression. This non-specific action is responsible for their common side effects, including sedation, cognitive impairment, motor incoordination, and potential for addiction.[5][6][17]

In contrast, BNC210's targeted modulation of the α7 nAChR provides anxiolysis without these undesirable effects.[2][6][7] Preclinical and clinical studies have consistently shown that BNC210 does not cause sedation, memory impairment, or produce feelings associated with drugs of abuse.[2][6][7]

Conclusion

BNC210 represents a novel approach to the treatment of anxiety disorders. Its mechanism as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor allows for targeted dampening of neuronal hyperexcitability in key anxiety-related brain circuits. This stands in contrast to the broad, non-specific CNS depression caused by traditional anxiolytics like benzodiazepines. The preclinical and clinical data gathered to date support a profile of a fast-acting, effective anxiolytic without the common side effects of sedation, cognitive impairment, or addiction potential, making it a promising candidate for further development.[3][5]

References

- 1. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 4. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]

- 5. tandfonline.com [tandfonline.com]

- 6. neurofit.com [neurofit.com]

- 7. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. researchgate.net [researchgate.net]

- 14. In-vivo model of Panic Anxiety - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 15. neurofit.com [neurofit.com]

- 16. | BioWorld [bioworld.com]

- 17. researchgate.net [researchgate.net]

BNC210: A Negative Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor for Anxiety and Stressor-Related Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BNC210, also known as soclenicant, is a clinical-stage small molecule under investigation for the treatment of anxiety and stressor-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2][3] It functions as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[4][5][6] This novel mechanism of action offers a potential therapeutic alternative to existing anxiolytics, which are often associated with undesirable side effects such as sedation, cognitive impairment, and dependence.[7][8][9] Preclinical and clinical data suggest that BNC210 possesses anxiolytic properties without these limiting side effects.[5][9][10] This technical guide provides a comprehensive overview of BNC210, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

BNC210 exerts its therapeutic effects by acting as a negative allosteric modulator of the α7 nAChR.[4][5][6] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor.[5][11] This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine.[4][12] This modulation of receptor activity is non-competitive, meaning its inhibitory effect is not overcome by increasing concentrations of acetylcholine.[5][11] This mechanism is supported by evidence that BNC210 does not displace the binding of alpha-bungarotoxin, a competitive antagonist of the α7 nAChR.[5][9]

The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca2+).[13][14] Upon activation by acetylcholine, the channel opens, leading to an influx of Ca2+ into the neuron. This influx triggers a cascade of downstream signaling events. By negatively modulating the α7 nAChR, BNC210 attenuates this Ca2+ influx and the subsequent intracellular signaling.

Signaling Pathways

The binding of BNC210 to the α7 nAChR initiates a series of intracellular events. The primary mechanism involves the reduction of Ca2+ influx upon acetylcholine binding. This, in turn, modulates the activity of several downstream signaling pathways implicated in neuronal excitability and inflammation.

Quantitative Data

Table 1: In Vitro Efficacy of BNC210

| Agonist | Receptor Species | IC50 (µM) | Reference |

| Acetylcholine | Rat | 1.5 | [2] |

| Acetylcholine | Human | 3.0 | [2] |

| Nicotine | Rat | 1.3 | [2] |

| Nicotine | Human | 1.5 | [2] |

| Choline | Rat | Not Reported | [11] |

| PNU-282987 | Rat | Not Reported | [11] |

Note: IC50 values represent the concentration of BNC210 required to inhibit 50% of the agonist-induced current. The general range reported is 1.2-3 µM.[5][6][9][11]

Table 2: Pharmacokinetic Properties of BNC210

| Parameter | Species | Value | Formulation | Reference |

| Oral Bioavailability | Rat | 69.4% | Not Specified | [9] |

| Half-life (t1/2) | Rat | 6.2 hours | Not Specified | [9] |

| Protein Binding | Not Specified | 70-88% | Not Specified | [9] |

| Steady-state 12-hourly Exposure (900 mg twice daily) | Human | 33-57 mg.h/L | Tablet | [15] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory activity of BNC210 on α7 nAChR currents was determined using the whole-cell patch-clamp technique on recombinant GH4C1 cells stably expressing either rat or human α7 nAChRs.[2][16]

Methodology:

-

Cell Culture: GH4C1 cells stably transfected with the α7 nAChR gene are cultured under standard conditions.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Solutions:

-

Intracellular Solution (in mM): Specific composition to mimic the intracellular environment.

-

Extracellular Solution (in mM): Specific composition to mimic the extracellular environment.

-

-

Recording Procedure:

-

Cells are transferred to a recording chamber and perfused with the extracellular solution.

-

A micropipette is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

-

The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline current is established in response to the application of an EC80 concentration of an α7 nAChR agonist (e.g., acetylcholine, nicotine).

-

BNC210 is then co-applied with the agonist at varying concentrations.

-

-

Data Analysis: The inhibition of the agonist-induced current by BNC210 is measured, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Preclinical Behavioral Models of Anxiety

BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without inducing sedation.[6][9]

1. Elevated Plus-Maze (EPM) Test:

This test is based on the innate aversion of rodents to open and elevated spaces.[5][7][8][17][18]

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

Methodology:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: BNC210 or vehicle is administered orally (p.o.) 60 minutes before the test.

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5-10 minutes.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

2. Light-Dark Box Test:

This test relies on the conflict between the exploratory drive of rodents and their aversion to brightly lit areas.[12][19][20][21][22]

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.

Methodology:

-

Habituation: Animals are acclimated to the testing room.

-

Drug Administration: BNC210 or vehicle is administered prior to the test.

-

Test Procedure: Each animal is placed in the center of the light compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Data Collection: The time spent in each compartment and the number of transitions between the compartments are recorded.

-

Interpretation: Anxiolytic activity is suggested by an increase in the time spent in the light compartment and the number of transitions.

Clinical Trial Protocols

BNC210 has been evaluated in several clinical trials for SAD and PTSD.

1. Phase 2 PREVAIL Study in Social Anxiety Disorder (SAD):

This was a randomized, double-blind, placebo-controlled study to assess the acute effects of BNC210 on anxiety provoked by a public speaking challenge.[10][23][24][25]

Methodology:

-

Participant Selection: Patients with a confirmed diagnosis of SAD according to DSM-5 criteria and a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70 were included.[10]

-

Randomization: Participants were randomized to receive a single oral dose of BNC210 (225 mg or 675 mg) or placebo.[10]

-

Public Speaking Challenge: Approximately one hour after dosing, participants were subjected to a standardized public speaking task.

-

Primary Endpoint: The primary outcome measure was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the speaking challenge.[24]

-

Safety and Tolerability: Safety and tolerability were monitored throughout the study.

2. Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (PTSD):

This was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of BNC210 for the treatment of PTSD.[15][26][27][28][29][30]

Methodology:

-

Participant Selection: Patients aged 18-75 with a current diagnosis of PTSD and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥30 were enrolled.[30]

-

Randomization: Participants were randomized on a 1:1 basis to receive BNC210 (900 mg twice daily) or placebo for 12 weeks.[28][30]

-

Primary Endpoint: The primary endpoint was the change from baseline in the CAPS-5 total score at week 12.[27][30]

-

Secondary Endpoints: Secondary measures included changes in depression (Montgomery-Åsberg Depression Rating Scale - MADRS) and sleep (Insomnia Severity Index - ISI).[26]

-

Follow-up: A 3-week follow-up period was conducted after the treatment phase.[27]

Conclusion

BNC210 represents a promising novel therapeutic candidate for the treatment of anxiety and stressor-related disorders. Its unique mechanism of action as a negative allosteric modulator of the α7 nAChR provides a differentiated approach to anxiolytic therapy. Preclinical studies have consistently demonstrated its anxiolytic-like efficacy without the common side effects of existing medications. Clinical trials in both SAD and PTSD have provided evidence of its potential to reduce symptoms of anxiety and stress. Further late-stage clinical development is ongoing to fully establish the efficacy and safety profile of BNC210 and its potential role in the future treatment landscape for these debilitating conditions.[7][9][31]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. neurofit.com [neurofit.com]

- 3. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 4. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated plus maze protocol [protocols.io]

- 6. tandfonline.com [tandfonline.com]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. tandfonline.com [tandfonline.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. neurofit.com [neurofit.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 15. Positive BNC210 7-Day Dosing Pharmacokinetic Study Exceeds Blood Exposure Projected for Phase 2b PTSD Trial [prnewswire.com]

- 16. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 21. mmpc.org [mmpc.org]

- 22. Light-dark box test for mice [protocols.io]

- 23. Bionomics Reports Topline Results in PREVAIL Phase 2 Study of BNC210 in Social Anxiety Disorder - BioSpace [biospace.com]

- 24. biopharmaapac.com [biopharmaapac.com]

- 25. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]

- 26. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. hra.nhs.uk [hra.nhs.uk]

- 30. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BNC210: A Novel Anxiolytic Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

BNC210 is a novel, first-in-class anxiolytic agent demonstrating significant promise in preclinical studies for the treatment of anxiety disorders. Acting as a selective negative allosteric modulator (NAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), BNC210 offers a distinct mechanism of action compared to current anxiolytic therapies. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic-like effects of BNC210, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies employed in its evaluation. The data presented herein underscore BNC210's potential as a non-sedating, fast-acting anxiolytic with a favorable safety profile.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, yet current treatment options, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), are often associated with undesirable side effects including sedation, cognitive impairment, physical dependence, and a delayed onset of action.[1][2] BNC210 has emerged as a promising alternative, targeting the α7 nAChR, a novel target for anxiolytic drug development.[3] Preclinical investigations have consistently demonstrated the anxiolytic efficacy of BNC210, comparable to diazepam, but without the associated sedative, motor, or memory impairing effects.[3][4] This document synthesizes the key preclinical findings for BNC210, offering a detailed resource for researchers and drug development professionals.

Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7 nAChR.[1][3][4] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor. This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing cholinergic signaling through this pathway.[1] This modulation of the cholinergic system in brain regions associated with fear and anxiety, such as the amygdala, is believed to be the primary mechanism underlying BNC210's anxiolytic properties.[1][5]

In Vitro Pharmacology

Electrophysiological studies have characterized the inhibitory activity of BNC210 on both rat and human α7 nAChRs. BNC210 effectively inhibits α7 nAChR currents induced by various agonists, including acetylcholine, nicotine, choline, and the α7-specific agonist PNU-282987.[3][6]

Table 1: In Vitro Inhibition of α7 nAChR Currents by BNC210

| Receptor Species | Agonist | IC50 (µM) |

| Rat | Acetylcholine | 1.2 - 3 |

| Human | Acetylcholine | 1.2 - 3 |

| Rat | Nicotine | 1.2 - 3 |

| Human | Nicotine | 1.2 - 3 |

| Rat | Choline | 1.2 - 3 |

| Human | Choline | 1.2 - 3 |

| Rat | PNU-282987 | 1.2 - 3 |

| Human | PNU-282987 | 1.2 - 3 |

Data compiled from multiple sources.[3][6]

Importantly, BNC210 does not displace alpha-bungarotoxin binding, confirming its allosteric mode of action.[1] Furthermore, its inhibitory effects are not dependent on the concentration of acetylcholine used, providing additional evidence for its allosteric mechanism.[6] Screening against a large panel of other receptors and ion channels has demonstrated BNC210's high selectivity for the α7 nAChR.[4]

In Vivo Preclinical Efficacy in Animal Models of Anxiety

BNC210 has demonstrated robust anxiolytic-like activity across a range of rodent models of anxiety. These studies have consistently shown that BNC210 reduces anxiety-related behaviors at doses that do not produce sedation or impair motor function.

Table 2: Anxiolytic-like Effects of BNC210 in Rodent Behavioral Models

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Key Findings |

| Elevated Plus Maze (EPM) | Rat | Oral (p.o.) | 0.1 - 30 mg/kg | Increased time spent and entries into open arms.[3][6] |

| Light-Dark Box | Mouse | Oral (p.o.) | 0.01 - 10 mg/kg | Increased time spent in the light compartment.[6] |

| Marble Burying | Mouse | Oral (p.o.) | 10 mg/kg | Reduced number of marbles buried.[6] |

| Stress-Induced Hyperthermia | Mouse | Oral (p.o.) | Not specified | Not specified |

| Social Interaction | Rat | Not specified | Not specified | Not specified |

Experimental Protocols

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1][5][7][8][9]

-

Apparatus: A plus-shaped maze made of dark, non-reflective material, elevated 50-70 cm above the floor. The arms are typically 50 cm long and 10 cm wide. The closed arms have walls (40-50 cm high), while the open arms have a small ledge (0.5 cm) to prevent falls.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to testing.

-

BNC210 or vehicle is administered orally 60 minutes before the test.

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded by an overhead video camera and analyzed using a tracking software.

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

The maze is cleaned with 70% ethanol (B145695) between each trial.

-

This test is based on the innate aversion of rodents to brightly illuminated areas.[10][11][12][13][14]

-

Apparatus: A rectangular box divided into a small, dark compartment (one-third of the total area) and a large, brightly lit compartment (two-thirds of the area). The compartments are connected by a small opening.

-

Procedure:

-

Animals are habituated to the testing room.

-

BNC210 or vehicle is administered orally prior to the test.

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to explore the apparatus for 5-10 minutes.

-

The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds increase the time spent in the light compartment.

-

The apparatus is cleaned between trials.

-

References

- 1. neurofit.com [neurofit.com]

- 2. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurofit.com [neurofit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Elevated plus maze protocol [protocols.io]

- 6. neurofit.com [neurofit.com]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Light-dark box test - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

Investigational new drug BNC210 for PTSD

An In-Depth Technical Guide to BNC210 for Post-Traumatic Stress Disorder (PTSD)

Executive Summary

BNC210 is a first-in-class, investigational new drug being developed for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), representing a novel mechanism of action distinct from current standard-of-care treatments like selective serotonin (B10506) reuptake inhibitors (SSRIs).[2][3] Clinical trial data, particularly from the Phase 2b ATTUNE study, indicates that BNC210 can significantly reduce PTSD symptom severity with a favorable safety and tolerability profile, positioning it as a promising candidate for patients with high unmet medical needs.[4][5]

Mechanism of Action

BNC210 exerts its therapeutic effect by modulating cholinergic signaling in the brain. It is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[6][7]

-

α7 Nicotinic Acetylcholine Receptor (α7 nAChR) : These are ligand-gated ion channels highly expressed in key brain regions implicated in anxiety and fear processing, such as the amygdala and hippocampus.[8][9] When activated by the neurotransmitter acetylcholine, these receptors allow the influx of cations (primarily Ca2+), leading to neuronal excitation.[9]

-

Negative Allosteric Modulation : Unlike a direct antagonist that competes with acetylcholine at the binding site, BNC210 binds to a separate, allosteric site on the receptor.[10] This binding event changes the receptor's conformation, reducing the probability of the channel opening in response to acetylcholine.[8] This modulation dampens excessive neuronal activity in circuits associated with fear and anxiety without causing a complete blockade.[11]

-

Preclinical Evidence : In vitro studies show that BNC210 inhibits α7 nAChR currents with IC50 values between 1.2 and 3µM.[10] Its effect is not influenced by acetylcholine concentration, confirming its allosteric, non-competitive mechanism.[10]

Pharmacological Profile

Pharmacodynamics

BNC210's mechanism leads to measurable changes in brain activity associated with anxiety.

-

Amygdala Reactivity : In a Phase 2a study involving patients with Generalized Anxiety Disorder (GAD), a low dose of BNC210 significantly reduced amygdala reactivity to fearful faces, an effect comparable to the benzodiazepine (B76468) lorazepam.[8][11][12] The amygdala's hyperactivity in response to threatening stimuli is a well-established marker of anxiety.[11][13]

-

Fronto-limbic Connectivity : BNC210 administration also reduced functional connectivity between the amygdala and the anterior cingulate cortex, a circuit implicated in anxious responses.[8][9]

-

Target Engagement : Evidence of target engagement was demonstrated in a Phase 1 study where BNC210 significantly reduced the electroencephalogram (EEG) effects of nicotine, which also acts on nicotinic receptors.[7][14]

Pharmacokinetics

The formulation of BNC210 has been critical to its clinical development.

-

Formulation Evolution : Initial clinical trials used a liquid suspension formulation which exhibited solubility-limited absorption and was significantly affected by food.[7][8] This formulation's slow and variable absorption is believed to be why an early Phase 2 PTSD trial (NCT02933606) did not meet its primary endpoint.[6]

-

Improved Tablet Formulation : A new spray-dried, solid-dose tablet formulation was developed with markedly improved pharmacokinetic properties.[2] This new formulation demonstrates more rapid absorption, reaching maximum plasma concentrations in approximately one hour, and has greater bioavailability.[2][7] It was used in the successful ATTUNE Phase 2b trial.[6]

Clinical Development for PTSD

The ATTUNE trial is the most significant clinical study evaluating BNC210 for PTSD to date.

Experimental Protocol: ATTUNE (Phase 2b; NCT04951076)

-

Study Design : A randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase 2b study.[15][16][17] The trial was conducted at 34 sites in the United States and the United Kingdom.[4][5] Participants underwent a 12-week treatment period followed by a 3-week follow-up.[15][18]

-

Patient Population : The study enrolled 212 adult patients (aged 18-75) with a current diagnosis of PTSD.[3][4][15] Key inclusion criteria included a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥30 at screening and baseline.[3][15][16] The traumatic event must have occurred in adulthood (≥18 years of age).[16]

-

Intervention : Patients were randomized 1:1 to receive either BNC210 900 mg administered orally twice daily as a monotherapy, or a matching placebo.[4][15][19]

-

Primary Outcome Measure : The primary endpoint was the change in the CAPS-5 total symptom severity score from baseline to Week 12.[4][15] The CAPS-5 is a 30-item structured interview that assesses the 20 DSM-5 PTSD symptoms. Total scores range from 0 to 80, with higher scores indicating greater symptom severity.[15][18]

-

Secondary Outcome Measures : Key secondary endpoints included changes in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), and sleep quality, measured by the Insomnia Severity Index (ISI).[4][15]

Data Presentation: Clinical Trial Results

Table 1: Efficacy Results of the ATTUNE Phase 2b Trial [4][5][15][19]

| Outcome Measure | Timepoint | BNC210 vs. Placebo (LS Mean Difference) | Effect Size (Cohen's d) | p-value |

|---|---|---|---|---|

| CAPS-5 Total Score (Primary) | Week 12 | -4.03 | 0.40 | 0.048 |

| CAPS-5 Total Score | Week 4 | -4.11 | - | 0.015 |

| CAPS-5 Total Score | Week 8 | - | 0.44 | 0.014 |

| MADRS Score (Depression) | Week 12 | -3.19 | - | 0.040 |

| ISI Score (Sleep) | Week 12 | -2.19 | - | 0.041 |

LS Mean Difference: Least Squares Mean Difference. A negative value indicates greater improvement for BNC210.

Table 2: Safety and Tolerability in the ATTUNE Trial [4][15][19][20]

| Adverse Event (AE) Profile | BNC210 (n=105) | Placebo (n=104) |

|---|---|---|

| Patients with ≥1 Treatment-Emergent AE (TEAE) | 70 (66.7%) | 56 (53.8%) |

| Most Common TEAEs (>5%) | Headache, Nausea, Fatigue, Hepatic Enzyme Elevations | Headache, Nausea, Fatigue |

| TEAEs Leading to Withdrawal | 21 (20.0%) | 10 (9.6%) |

| Serious AEs | 0 | Not specified |

Data from the modified intent-to-treat (n=182) and safety (n=209) populations. Percentages are based on the number of patients in the safety population.

Preclinical Evidence

Experimental Protocol: Rat Elevated Plus Maze (EPM)

This model is widely used to assess anxiolytic or anxiogenic effects of pharmacological agents in rodents.[10]

-

Objective : To determine if the anxiolytic activity of BNC210 is mediated through its modulation of the α7 nAChR.[10]

-

Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxious animals typically spend more time in the enclosed arms.

-

Procedure :

-

The α7 specific agonist PNU-282987, known to have anxiogenic (anxiety-producing) effects, was administered to rats.[10]

-

In co-dosing experiments, rats were administered BNC210 (0.1, 1, 5 mg/kg, p.o.) prior to the PNU-282987 challenge.[10]

-

Behavioral parameters, such as the number of entries into and the time spent in the open arms, were recorded.[10]

-

-

Results : PNU-282987 alone decreased open arm entries and time, indicating an anxiogenic effect. BNC210 dose-dependently reversed this effect, significantly increasing the time spent and entries into the open arms. This supports the hypothesis that BNC210's anxiolytic effect is achieved through negative modulation of the α7 nAChR.[10]

Data Presentation: In Vitro Pharmacology

Table 3: BNC210 In Vitro Activity [10]

| Parameter | Description | Value |

|---|---|---|

| IC50 | Concentration causing 50% inhibition of α7 nAChR currents induced by various agonists (acetylcholine, nicotine, etc.) in stably transfected cell lines. | 1.2 - 3.0 µM |

| Binding Profile | Does not displace alpha-bungarotoxin binding. | Non-competitive |

Conclusion and Future Directions

BNC210 has demonstrated a statistically significant and clinically meaningful reduction in PTSD symptoms in a well-controlled Phase 2b trial.[15][20] Its novel mechanism as a negative allosteric modulator of the α7 nAChR, combined with a favorable safety profile that lacks sedation and addiction potential, differentiates it from existing therapies.[10][20] The positive results of the ATTUNE study establish a strong basis for progressing to Phase 3 registrational trials. Bionomics has indicated plans to meet with the U.S. Food and Drug Administration (FDA) to discuss the late-stage development program for BNC210 in PTSD.[4][20] If successful in subsequent trials, BNC210 could become a valuable new therapeutic option for the millions of individuals affected by PTSD.

References

- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 2. Bionomics BNC210 Expansion into Social Anxiety Disorder - BioSpace [biospace.com]

- 3. hcplive.com [hcplive.com]

- 4. biopharmaapac.com [biopharmaapac.com]

- 5. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. neurofit.com [neurofit.com]

- 11. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. hra.nhs.uk [hra.nhs.uk]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. medpagetoday.com [medpagetoday.com]

- 20. firstwordpharma.com [firstwordpharma.com]

Early-phase clinical trial results for BNC210

An in-depth analysis of the early-phase clinical trial results for BNC210, a novel, non-sedating anxiolytic candidate. This document is intended for researchers, scientists, and drug development professionals.

Introduction

BNC210 is an investigational, first-in-class small molecule that acts as a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It is being developed for the treatment of anxiety disorders and post-traumatic stress disorder (PTSD).[1][2] Unlike many current anxiolytics, such as benzodiazepines, BNC210 has shown no evidence of sedation or addiction potential in early trials.[1][3] This technical guide summarizes the quantitative data, experimental protocols, and key findings from the early-phase clinical development of BNC210.

Mechanism of Action

BNC210 exerts its therapeutic effect by modulating the α7 nAChR. It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site. This binding event negatively modulates the flow of cations through the ion channel, thereby reducing neuronal excitability.[4] This mechanism is believed to underlie its anxiolytic properties without causing the sedative side effects associated with other anxiolytic drug classes.[4][5]

Caption: BNC210's negative allosteric modulation of the α7 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of BNC210 across various indications.

Table 1: Phase 1 Multiple Ascending Dose Study in Healthy Volunteers

| Parameter | Value | Reference |

| Participants | 54 total (42 BNC210, 12 Placebo) | [6][7] |

| Dosing Regimen | 300 mg to 2,000 mg daily for 8 days | [7] |

| Max Tolerated Dose | Not reached | [7] |

| Target Engagement (EEG) | Significant reduction in nicotine-induced EEG changes (p<0.02 - 0.0009) | [7][8] |

Table 2: Phase 2 Study in Generalized Anxiety Disorder (GAD)

| Parameter | BNC210 (300mg) | BNC210 (2000mg) | Lorazepam (1.5mg) | Reference |

| Participants | 24 patients (4-way crossover design) | 24 patients | 24 patients | [3] |

| Amygdala Activation (fMRI) | Statistically significant reduction (p<0.05) | Not reported | Modest, non-significant reduction (p=0.069) | [3] |

| Cerebral Perfusion (fMRI) | Statistically significant change (p<0.05) | Not reported | Not reported | [3] |

| Threat Avoidance (JORT) | Significant reduction (p=0.007) | Significant reduction (p=0.033) | Non-significant reduction (p=0.165) | [3] |

Table 3: Phase 2 PREVAIL Study in Social Anxiety Disorder (SAD)

| Parameter | BNC210 (225mg) | BNC210 (675mg) | Placebo | Reference |

| Participants | 151 total (3-arm parallel group) | 151 total | 151 total | [9] |

| Primary Endpoint (SUDS change) | -6.6 ± 4.75 (Not Significant) | -4.8 ± 4.73 (Not Significant) | - | [9] |

| Post-Hoc Analysis (SUDS change) | Nominally significant reduction (p=0.044) for combined doses | Nominally significant reduction (p=0.044) for combined doses | - | [9] |

| Effect Size (Post-Hoc) | 0.36 | 0.36 | - | [9] |

Table 4: Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (PTSD)

| Parameter | BNC210 (900mg BID) | Placebo | Reference |

| Participants (mITT) | n=182 (total) | n=182 (total) | [10] |

| Primary Endpoint (CAPS-5 change at Wk 12) | LS Mean Difference: -4.03 (p=0.048) | - | [10] |

| Effect Size (Cohen's d) | 0.40 | - | [10] |

| Onset of Action (CAPS-5 change at Wk 4) | LS Mean Difference: -4.11 | - | [10] |

| Depression (MADRS change at Wk 12) | LS Mean Difference: -3.19 (p<0.05) | - | [10][11] |

| Insomnia (ISI change at Wk 12) | LS Mean Difference: -2.19 (p<0.05) | - | [10][11] |

| Treatment-Emergent AEs | 66.7% of patients | 53.8% of patients | [10][11][12] |

| Discontinuations due to AEs | 19.8% of patients | 9.4% of patients | [11] |

Experimental Protocols

Detailed methodologies were employed to assess the safety, tolerability, and efficacy of BNC210 in early-phase trials.

Phase 1: Target Engagement & Safety

-

Study Design: A multiple ascending dose, placebo-controlled trial was conducted in healthy male volunteers.[6][7]

-

Objective: To assess the safety, tolerability, and pharmacokinetics of BNC210.

-

Methodology - Nicotine (B1678760) Shift Assay: To demonstrate target engagement, a pharmacodynamic test called the nicotine shift assay was performed.[1][6]

-

Healthy non-smoking subjects were administered nicotine via nasal spray.

-

Nicotine-induced changes in brain activity were measured using quantitative electroencephalography (qEEG).[7][13]

-

Following an 8-day treatment period with either BNC210 or placebo, the nicotine challenge was repeated.[7]

-

The extent to which BNC210 could reduce or block the EEG effects of nicotine was analyzed to confirm its modulatory activity at the α7 nAChR.[7][13]

-

Phase 2 (GAD): Neuroimaging & Behavioral Assessment

-

Study Design: A single-center, double-blind, placebo- and active-controlled (lorazepam), 4-way crossover trial was conducted in patients with untreated Generalized Anxiety Disorder.[3][14]

-

Objective: To evaluate the capacity of BNC210 to engage brain systems relevant to anxiety.[3]

-

Methodology - fMRI and Emotional Faces Task (EFT):

-

Participants underwent functional magnetic resonance imaging (fMRI) scans.[14]

-

During the scans, they performed the EFT, where they were shown images of fearful faces. This task is designed to provoke a response in the amygdala, a brain region central to fear and anxiety processing.[3]

-

The primary endpoints were changes in cerebral perfusion and the reduction in amygdala activation in response to the stimuli, compared to placebo and lorazepam.[3][14]

-

Phase 2 (SAD): Public Speaking Challenge

-

Study Design: The PREVAIL study was a randomized, double-blind, placebo-controlled, 3-arm, parallel-group trial in adult patients with a DSM-5 diagnosis of Social Anxiety Disorder and a Liebowitz Social Anxiety Scale (LSAS) score of ≥70.[9][15]

-

Objective: To assess the efficacy of an acute dose of BNC210 in reducing anxiety provoked by a public speaking task.[15][16]

-

Methodology - Public Speaking Challenge Workflow:

-

Screening & Randomization: Eligible participants were randomized to receive a single dose of 225 mg BNC210, 675 mg BNC210, or placebo.[15][16]

-

Dosing: The assigned study drug was administered approximately one hour before the challenge.[15]

-

Challenge Phases: The simulated public speaking challenge consisted of distinct phases: a resting baseline phase, an anticipation phase (preparing the speech), and a performance phase (delivering the speech).[17]

-

Efficacy Measurement: The primary outcome was the change in the Subjective Units of Distress Scale (SUDS), a self-reported 0-100 scale of anxiety, from baseline to the average of the performance phase.[9][15]

-

References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurofit.com [neurofit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. monsoon.com.au [monsoon.com.au]

- 8. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]

- 9. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Bionomics Publishes the Positive Results from the Phase 2 ATTUNE Study of BNC210 in Patients with Post-Traumatic Stress Disorder in NEJM Evidence | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Phase 2 Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [ctv.veeva.com]

- 17. biospace.com [biospace.com]

BNC210's Role in Cholinergic Modulation of Anxiety: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anxiety disorders represent a significant unmet medical need, with current first-line treatments often hindered by side effects such as sedation, cognitive impairment, and addiction potential.[1][2] BNC210 (also known as soclenicant) is a first-in-class, investigational anxiolytic agent that operates through a novel mechanism: selective negative allosteric modulation of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4] This technical guide provides an in-depth review of BNC210, consolidating its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. In vitro studies demonstrate BNC210's potent and selective inhibition of α7 nAChR currents.[5][6] Preclinical rodent models have established its anxiolytic-like efficacy, comparable to benzodiazepines but without the associated undesirable side effects.[5][7] Clinical investigations in Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD) have explored its effects on neural circuits and anxiety symptoms, with mixed but informative outcomes.[8][9][10] This document aims to serve as a comprehensive resource for professionals engaged in the research and development of novel therapeutics for anxiety and stressor-related disorders.

The Cholinergic System and the α7 Nicotinic Receptor in Anxiety

The cholinergic system plays a crucial role in regulating cognitive functions, attention, and emotional processing. The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions associated with anxiety such as the amygdala and hippocampus, has emerged as a novel therapeutic target.[6][11] Activation of the α7 nAChR by its endogenous ligand, acetylcholine, leads to cation influx and neuronal excitation. Dysregulation of this system is implicated in the pathophysiology of anxiety disorders. BNC210 represents a targeted approach to modulate this pathway, offering a potential anxiolytic effect by attenuating α7 nAChR-mediated neurotransmission.[6][12]

Mechanism of Action: Negative Allosteric Modulation

BNC210 functions as a selective negative allosteric modulator (NAM) of the α7 nAChR.[13][14] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct, allosteric site on the receptor.[5][6] This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing cation flow and dampening neuronal excitability. Critically, its inhibitory effects are not influenced by the concentration of acetylcholine, confirming its allosteric, non-competitive mechanism.[5][6] This targeted modulation is believed to normalize hyperactivity in anxiety-related neural circuits without causing the broad sedative effects of other anxiolytics.[6][9]

Quantitative In Vitro Data

The inhibitory activity of BNC210 on the α7 nAChR has been quantified using electrophysiological assays.

Experimental Protocol: In Vitro Electrophysiology

-

Cell Lines: Stably transfected cell lines, such as GH4C1, expressing either rat or human recombinant α7 nAChRs were used.[14]

-

Method: Whole-cell patch-clamp electrophysiology was employed to measure ion currents.

-

Procedure: Cells were voltage-clamped, and currents were evoked by applying an α7 nAChR agonist (e.g., acetylcholine, nicotine, or the specific agonist PNU-282987) at a concentration known to produce a robust response (e.g., EC₈₀).[5][14] BNC210 was then co-applied at varying concentrations to determine its inhibitory effect on the agonist-evoked current.

-

Analysis: Concentration-response curves were generated to calculate the IC₅₀ value, representing the concentration of BNC210 required to inhibit 50% of the maximal agonist-induced current. Selectivity was confirmed by testing BNC210 against other cys-loop ligand-gated ion channels.[14]

Data Summary: Receptor Inhibition

| Target Receptor | Species | Agonist Used | IC₅₀ Value | Reference |

| α7 nAChR | Rat & Human | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3.0 µM | [5][6] |

Preclinical Evidence for Anxiolysis

BNC210 has demonstrated significant anxiolytic-like effects in established rodent models of anxiety.

Experimental Protocol: Rat Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety levels in rodents. The apparatus consists of four arms (two open, two enclosed) elevated from the floor. Anxiolytic compounds typically increase the exploration of the open arms.

-

Animals: Male rats.

-

Study Design: To demonstrate anxiolytic activity, animals were not pre-handled to maintain high basal anxiety.[5] To demonstrate target engagement, the anxiogenic (anxiety-producing) α7 nAChR-specific agonist PNU-282987 was used.

-

Procedure:

-

Animals were randomly assigned to treatment groups (e.g., Vehicle, BNC210, PNU-282987, PNU-282987 + BNC210).

-

BNC210 (e.g., 30 mg/kg) or vehicle was administered orally (p.o.).

-

After a set pre-treatment time, animals were placed at the center of the maze.

-

Behavior was recorded for a standard duration (e.g., 5 minutes).

-

-

Primary Endpoints:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Data Summary: Preclinical Behavioral Studies

| Model | Species | Treatment | Key Finding | Reference |

| Elevated Plus Maze | Rat | BNC210 (30 mg/kg, p.o.) | Significantly increased time spent and entries into open arms. | [5] |

| Elevated Plus Maze | Rat | PNU-282987 + BNC210 | BNC210 reversed the anxiogenic effect of the α7 agonist PNU-282987. | [5] |

| Various Anxiety Models | Mouse & Rat | BNC210 (Oral) | Significant reduction of anxiety-related behaviors over a broad therapeutic range. | [14] |

| Cholecystokinin (B1591339) (CCK) Panic Model | Rat | BNC210 | Reversed the anxiety produced by CCK-4 and CCK-8 peptides. | [5] |

Clinical Development and Human Studies

BNC210 has been evaluated in multiple clinical trials for safety, tolerability, and efficacy in treating anxiety disorders.

Experimental Protocol: Public Speaking Challenge (SAD)

This protocol is designed to induce acute anxiety in patients with Social Anxiety Disorder (SAD) in a controlled setting to evaluate the efficacy of fast-acting anxiolytics.

-

Participants: Patients meeting DSM-5 criteria for SAD with a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[15]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16]

-

Procedure:

-

Following screening and randomization, participants receive a single oral dose of BNC210 (e.g., 225 mg or 675 mg) or a matched placebo.[16]

-

Participants wait for approximately 1 hour for drug absorption.[16][17]

-

Anticipation Phase (2 minutes): Participants are instructed to prepare a short speech on a given topic.[16][17]

-

Performance Phase (5 minutes): Participants deliver the speech in front of a small audience or camera.[16][17]

-

-

Primary Endpoint: Change in the Subjective Units of Distress Scale (SUDS), a self-reported 0-100 scale of anxiety intensity, measured during the challenge.[8][16]

Experimental Protocol: fMRI Fearful Faces Task (GAD)

This study was designed to investigate the neural mechanism of BNC210's anxiolytic action.

-

Participants: 24 individuals with Generalized Anxiety Disorder (GAD).[6]

-

Study Design: A double-blind, placebo- and active-controlled (lorazepam), 4-way crossover study.[9]

-

Procedure: Participants received BNC210, lorazepam, or placebo before undergoing functional magnetic resonance imaging (fMRI). During the scan, they performed an emotional face-matching task (EFT), which reliably activates the amygdala in response to fearful faces.[6][9]

-

Primary Endpoints:

-

Secondary Endpoint: Behavioral measures of anxiety, such as the Joystick Operated Runway Task (JORT), to assess threat avoidance.[9]

Data Summary: Clinical Trial Results

| Trial Phase | Disorder | N | Treatment(s) | Key Quantitative Finding(s) | Reference |

| Phase 2a | GAD | 24 | BNC210 (300mg, 2000mg), Lorazepam (1.5mg), Placebo | 300mg BNC210 significantly reduced amygdala activation (p<0.05) and threat avoidance behavior (p=0.007), outperforming lorazepam. | [6][9] |

| Phase 2 (PREVAIL) | SAD | 151 | BNC210 (225mg, 675mg), Placebo | Post hoc analysis of combined doses showed a nominal reduction in SUDS score vs. placebo (p=0.044, effect size=0.36). | [8] |

| Phase 3 (AFFIRM-1) | SAD | 332 | BNC210 (225mg), Placebo | Trial did not meet its primary endpoint of a statistically significant change in SUDS score during the public speaking challenge. | [10][17] |

| Phase 1 (Healthy) | Panic Model | - | BNC210 | Significantly reduced the number and intensity of panic symptoms induced by cholecystokinin tetrapeptide (CCK-4). | [5][13] |

| Phase 1 (Healthy) | Target Engagement | - | BNC210 | Significantly reduced the EEG effects of nicotine, demonstrating target engagement at the α7 nAChR. | [13][18] |

Safety and Tolerability Profile

Across multiple Phase 1, 2, and 3 clinical trials, BNC210 has consistently demonstrated a favorable safety and tolerability profile.[8][13][18] A key differentiating feature from benzodiazepines and other anxiolytics is its lack of significant side effects. Specifically, BNC210 has not been associated with sedation, impairment of motor coordination, cognitive deficits, or the potential for addiction or physical dependence.[4][5][12][13] This profile suggests BNC210 could be suitable for acute, as-needed use without compromising daily functioning.

Conclusion and Future Directions

BNC210 is a novel anxiolytic that selectively modulates the cholinergic system via negative allosteric modulation of the α7 nAChR. Its mechanism of action is supported by robust in vitro and preclinical data demonstrating target engagement and anxiolytic-like effects without sedation.[5][14] Early clinical studies in GAD showed promising effects on anxiety-related neural circuits.[6][9] However, the development path has been challenged by the failure to meet the primary endpoint in a pivotal Phase 3 trial for the acute treatment of Social Anxiety Disorder.[10]

Despite this setback, the compound's unique mechanism and favorable safety profile warrant further investigation. Future research may focus on:

-

Different Anxiety Indications: BNC210 continues to be developed for Post-Traumatic Stress Disorder (PTSD), where its mechanism may be particularly relevant.[17][19]

-

Dosing and Formulation: Optimization of dosing regimens and formulations for different patient populations and indications.[3][19]

-

Biomarker Stratification: Identifying patient populations most likely to respond to cholinergic modulation.

References

- 1. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]

- 4. Soclenicant - Wikipedia [en.wikipedia.org]

- 5. neurofit.com [neurofit.com]

- 6. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurofit.com [neurofit.com]

- 8. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurofit.com [neurofit.com]

- 10. Neuphoria scraps social anxiety hopeful after Phase III miss - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase 2 Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [ctv.veeva.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Neuphoria Therapeutics Completes Target Enrollment in Phase 3 AFFIRM-1 Trial of BNC-210 in Social Anxiety Disorder (SAD) | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]

- 18. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]

- 19. Bionomics BNC210 Expansion into Social Anxiety Disorder - BioSpace [biospace.com]

The Anxiolytic Agent BNC210: A Deep Dive into its Discovery and Clinical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNC210 (also known as soclenicant) is a novel, first-in-class anxiolytic agent currently in late-stage clinical development for the treatment of anxiety-related disorders. Developed by Bionomics, BNC210 is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for conditions such as Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD), addressing significant unmet needs in the current therapeutic landscape. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and clinical development of BNC210, with a focus on its pharmacological properties, key experimental data, and the methodologies employed in its evaluation.

Introduction: The Unmet Need in Anxiety Treatment

Anxiety disorders are among the most prevalent psychiatric conditions worldwide, imposing a significant burden on individuals and healthcare systems.[1][2] Current first-line treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and benzodiazepines, are often limited by delayed onset of action, undesirable side effects including sedation and cognitive impairment, and the potential for dependence.[1][2] This has driven the search for novel therapeutic agents with improved efficacy and tolerability profiles. BNC210 has emerged as a promising candidate, offering a distinct mechanism of action that targets the cholinergic system's role in anxiety modulation.[1][2]

Discovery and Preclinical Development

Chemical Structure and Properties

BNC210 is chemically described as a dipeptide of the amino acids L-tryptophan and L-isoleucine.[3] Its development arose from a phenotypic screening program aimed at identifying non-sedating anxiolytic compounds.[4][5]

Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

BNC210 acts as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[3][6][7] It does not directly compete with the endogenous ligand acetylcholine but instead binds to an allosteric site on the receptor, reducing the probability of the ion channel opening in response to agonist binding.[1][8] This modulatory action dampens the excitatory signaling mediated by the α7 nAChR, which is expressed on GABAergic and glutamatergic interneurons in brain regions critical for anxiety and fear processing, such as the amygdala and hippocampus.[9]

Preclinical Pharmacology

BNC210 has demonstrated a compelling anxiolytic profile in various rodent models of anxiety without inducing sedation or motor impairment.[4][5][9] Key preclinical findings are summarized in the table below.

| Preclinical Model | Species | Key Findings | Reference |

| Mouse Light-Dark Box | Mouse | Increased time spent in the light compartment, indicative of anxiolytic activity. | [4][5] |

| Rat Elevated Plus Maze | Rat | Increased time spent in and entries into the open arms. | [7] |

| Mouse Open Field Test | Mouse | No significant effects on locomotor activity, indicating a lack of sedative effects. | [4][5] |

Clinical Development

BNC210 has undergone extensive clinical evaluation in Phase 1, 2, and now Phase 3 trials for various anxiety and stressor-related disorders.

Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of BNC210. An oral solid tablet formulation has been developed to improve upon an earlier liquid suspension, showing enhanced bioavailability and more consistent absorption that is not dependent on food intake.[10][11][12]

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (T-Half) | ~5.5 - 6.2 hours | [7][8] |

| Time to Maximum Concentration (T-Max) | 2.5 - 4 hours | [8] |

| Plasma Protein Binding | 70 - 88% | [3][8] |

| Metabolism | Does not significantly interfere with CYP450 enzymes. | [7][8] |

Phase 1 Clinical Trials

Multiple Phase 1 studies in healthy volunteers have established the safety and tolerability of BNC210. These trials demonstrated that BNC210 does not cause sedation, cognitive impairment, or addiction potential, distinguishing it from benzodiazepines.[10][12][13][14] Target engagement was confirmed through a nicotine (B1678760) shift assay using quantitative electroencephalography (qEEG).[10][12][13]

Phase 2 Clinical Trials

BNC210 has been evaluated in several Phase 2 trials for Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and agitation in the elderly.

A Phase 2a study in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the effects of BNC210 on brain activity. The study demonstrated that a low dose of BNC210 reduced amygdala reactivity to fearful faces, comparable to the active control lorazepam.[8][9][15] Furthermore, BNC210 was shown to reduce functional connectivity between the amygdala and the anterior cingulate cortex, a key circuit involved in the regulation of anxious responses.[9][15]

The PREVAIL study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in the acute treatment of SAD.[16][17] While the study did not meet its primary endpoint based on the Subjective Units of Distress Scale (SUDS) during a public speaking challenge, post-hoc analyses revealed encouraging trends and a statistically significant reduction in anxiety when BNC210 doses and different phases of the challenge were combined.[1][9][13][18] The findings, along with a favorable safety profile, supported the progression of BNC210 to Phase 3 trials for SAD.[1]

| PREVAIL Study (NCT05193409) - Key Data | |

| Indication | Social Anxiety Disorder (SAD) |

| Phase | 2 |

| Number of Patients | 151 |

| Treatment Arms | 225 mg BNC210, 675 mg BNC210, Placebo |

| Primary Endpoint | Change from baseline in SUDS during a public speaking challenge. |

| Primary Endpoint Result | Not statistically significant. |

| Post-Hoc Analysis | Nominally statistically significant reduction in SUDS with combined BNC210 doses (p=0.044). |

| Safety | Favorable safety and tolerability profile. |

| Reference | [1][16] |

The ATTUNE study was a Phase 2b, double-blind, placebo-controlled trial that evaluated the efficacy of BNC210 as a monotherapy for PTSD.[8][19][20] The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at 12 weeks compared to placebo.[8][20] Statistically significant improvements were also observed in secondary endpoints, including measures of depression and sleep.[8][19][20]

| ATTUNE Study - Key Data | |

| Indication | Post-Traumatic Stress Disorder (PTSD) |

| Phase | 2b |

| Number of Patients | 212 |

| Treatment | 900 mg BNC210 twice daily or Placebo for 12 weeks. |

| Primary Endpoint | Change in CAPS-5 total symptom severity score from baseline to Week 12. |

| Primary Endpoint Result | Statistically significant reduction (p=0.048).[8][20] |

| Secondary Endpoints | Statistically significant improvements in depressive symptoms (MADRS, p=0.040) and sleep (ISI, p=0.041).[8][20] |

| Safety | Well-tolerated; most common adverse events were headache, nausea, and fatigue. An increase in hepatic enzymes was observed in some patients but was not associated with hepatic injury.[6][8][20] |

| Reference | [4][6][8][19][20][21] |

Phase 2 trials of BNC210 have also been conducted in patients with PTSD (RESTORE study - NCT02933606) and in elderly patients with agitation (NCT03548194).[8][22] The company reported that these earlier trials did not meet their primary endpoints.[22]

Phase 3 Clinical Program

Following the encouraging results from the PREVAIL and ATTUNE studies, Bionomics has advanced BNC210 into Phase 3 development for Social Anxiety Disorder. The company also plans to initiate a Phase 3 study for PTSD.[19]

Experimental Protocols

Preclinical Behavioral Assays

This test is based on the innate aversion of mice to brightly lit areas.[23]

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.[23]

-

Procedure: Mice are placed in the light compartment and allowed to explore the apparatus for a defined period (e.g., 20 minutes).[24] BNC210 or vehicle is administered orally prior to testing.

-

Measures: The primary measures of anxiolytic activity are the time spent in the light compartment and the number of transitions between the two compartments.[23]

The EPM is a widely used assay for anxiety-like behavior in rodents.[3][25]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3][25][26]

-

Procedure: Rats are placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).[26] BNC210 or vehicle is administered prior to the test.

-

Measures: Anxiolytic effects are indicated by an increase in the time spent in the open arms and the number of entries into the open arms.[3][25]

In Vitro Electrophysiology

The activity of BNC210 on the α7 nAChR was characterized using patch-clamp electrophysiology.

-

Cell Line: GH4C1 cells stably expressing either rat or human α7 nAChRs.[10]

-

Procedure: Whole-cell patch-clamp recordings are performed. BNC210 is applied to the cells, and its effect on the currents evoked by an α7 nAChR agonist (e.g., acetylcholine, PNU-282987) is measured.[10][27]

-

Measures: The concentration of BNC210 that inhibits 50% of the agonist-evoked current (IC50) is determined. BNC210's lack of agonist activity is confirmed by its inability to elicit a current on its own.[10][27]

Clinical Study Protocols

-

Design: A double-blind, placebo- and active-controlled (lorazepam), four-way crossover study.[14]

-

Participants: Patients with a diagnosis of GAD.[14]

-

Procedure: Participants receive a single dose of BNC210, lorazepam, or placebo before undergoing fMRI scanning. During the scan, they perform tasks designed to engage anxiety-related brain circuits, such as an emotional faces task.

-

Measures: The primary outcomes are changes in cerebral perfusion and task-related brain activity, particularly in the amygdala and its connectivity with the prefrontal cortex.[14]

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16][17]

-

Participants: Patients with a diagnosis of SAD.[16]

-

Procedure: Participants receive a single oral dose of BNC210 or placebo approximately one hour before a simulated public speaking challenge. The challenge involves a preparation period followed by delivering a speech.[16][17][28]

-

Measures: The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS) during the speaking task.[16][17]

Signaling Pathway and Neural Circuitry

BNC210's anxiolytic effects are believed to be mediated by its modulation of key neural circuits implicated in fear and anxiety. By negatively modulating the α7 nAChR, BNC210 reduces neuronal excitability in the amygdala. This, in turn, is thought to normalize the hyperactive connectivity between the amygdala and the anterior cingulate cortex, a circuit that is often dysregulated in anxiety disorders.

Conclusion and Future Directions

BNC210 represents a significant advancement in the development of novel anxiolytics. Its unique mechanism of action, favorable safety and tolerability profile, and demonstrated efficacy in a Phase 2b trial for PTSD position it as a promising future treatment option. The ongoing Phase 3 program in Social Anxiety Disorder and the planned Phase 3 trial in PTSD will be critical in further establishing its clinical utility. The development of BNC210 highlights the potential of targeting the cholinergic system for the treatment of anxiety and stressor-related disorders, offering hope for patients underserved by current therapies.

References

- 1. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated plus maze protocol [protocols.io]

- 4. medpagetoday.com [medpagetoday.com]

- 5. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]

- 9. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]

- 10. neurofit.com [neurofit.com]

- 11. Positive BNC210 7-Day Dosing Pharmacokinetic Study Exceeds Blood Exposure Projected for Phase 2b PTSD Trial [prnewswire.com]

- 12. researchgate.net [researchgate.net]